Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

UV stabilization polymer additives photodegradation

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), commonly referred to as Bisphenol A disalicylate, is a bisphenol-based diester bearing two terminal salicylate (2-hydroxybenzoate) groups. It belongs to the class of aryl salicylate esters and is primarily utilized as a reactive UV absorber and polymer cross-linking agent.

Molecular Formula C29H24O6
Molecular Weight 468.5 g/mol
CAS No. 16527-05-2
Cat. No. B1295681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)
CAS16527-05-2
Molecular FormulaC29H24O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O
InChIInChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3
InChIKeyHEIPCDMHAQLHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) [CAS 16527-05-2] – Core Properties for Scientific Selection


Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate), commonly referred to as Bisphenol A disalicylate, is a bisphenol-based diester bearing two terminal salicylate (2-hydroxybenzoate) groups. It belongs to the class of aryl salicylate esters and is primarily utilized as a reactive UV absorber and polymer cross-linking agent . The compound exhibits a molecular weight of 468.50 g/mol (formula C₂₉H₂₄O₆), with the central bisphenol A scaffold providing a rigid aromatic backbone and the salicylate moieties enabling photo-Fries rearrangement for UV absorption as well as ester-exchange reactivity for incorporation into polyester and polycarbonate matrices [1].

Workflow

Reactive UV absorber and cross-linking agent for polymer stabilization

Selection

Bifunctional salicylate ester enables covalent incorporation via ester exchange

Use Context

Suitable for polyester and polycarbonate matrices requiring permanent UV protection

Why Bisphenol A Disalicylate Cannot Be Simply Interchanged with Generic Salicylate Esters or Alternative Bisphenol Diesters


Simple salicylate esters such as phenyl salicylate or 4-tert-butylphenyl salicylate are monofunctional UV absorbers that can migrate and leach from polymer matrices, leading to loss of protection over time [1]. In contrast, Bisphenol A disalicylate supplies two reactive salicylate termini, enabling covalent incorporation into polymer backbones or cross-linked networks. Alternative bisphenol diesters lacking the ortho-hydroxy group (e.g., bisphenol A dibenzoate) cannot undergo the photo-Fries rearrangement responsible for UV absorption, entirely forfeiting the UV-stabilization mechanism [2]. Generic substitution therefore risks either impermanent UV protection or complete absence of UV-absorbing functionality, directly compromising long-term material performance.

If considering phenyl salicylate (monofunctional salicylate)

Monofunctional esters may migrate and leach from polymer matrices, leading to progressive loss of UV protection and potential yellowing.

If considering bisphenol A dibenzoate (non-hydroxylated diester)

Lacks ortho-hydroxy groups required for photo-Fries rearrangement; cannot provide UV-absorbing functionality, compromising long-term stabilization.

Quantitative Differentiation Evidence: Bisphenol A Disalicylate vs. Closest Analogs


UV Absorption Cut-Off: Bisphenol A Disalicylate vs. 2,4-Dihydroxybenzophenone

According to patent CN107162901A, Bisphenol A disalicylate exhibits UV absorption limited to wavelengths below 350 nm, covering only short-wave (UVB, 280–320 nm) and part of medium-wave (UVA-II, 320–340 nm) ultraviolet radiation. It provides negligible absorption in the 350–400 nm UVA-I region [1]. In contrast, 2,4-dihydroxybenzophenone (a representative benzophenone-class UV absorber) absorbs across the full 280–400 nm UV spectrum [2]. This wavelength limitation of the target compound is a key selection criterion: for applications requiring broad-spectrum UV protection, Bisphenol A disalicylate must be blended with a longer-wavelength absorber or used in a modified form.

UV Cut-Off Range
Class-level inference
Absorption limited to <350 nm
Lacks UVA-I (350–400 nm); may require co-absorber for broad-spectrum use.
2,4-Dihydroxybenzophenone absorbs 280–400 nm. Patent context.
UV stabilization polymer additives photodegradation

Bifunctional Reactive Incorporation vs. Monofunctional Salicylate Leaching

Monofunctional salicylate esters such as phenyl salicylate are known to migrate and volatilize from polymer matrices, causing yellowing and progressive loss of UV protection [1]. Bisphenol A disalicylate, bearing two terminal ester linkages, can be covalently integrated as a co-monomer or cross-linker, as demonstrated in PVC systems where it functions as a cross-linking agent that increases chemical stability and anti-aging performance . While direct quantitative migration data for Bisphenol A disalicylate are not available in the open literature, the bifunctional architecture provides a class-level advantage in immobilization within the polymer network, reducing leaching potential compared to monofunctional analogs.

Reactive Incorporation
Supporting evidence
Bifunctional – two ester termini; reported PVC cross-linker
Bifunctional architecture may reduce leaching versus monofunctional analogs.
Phenyl salicylate: monofunctional, known to migrate. No direct quantitative migration data.
polymer stabilization migration resistance reactive additives

Thermal Stability and Antioxidant Activity from Phenolic Hydroxyl Groups

The presence of free phenolic hydroxyl groups on the salicylate rings of Bisphenol A disalicylate contributes inherent antioxidant (radical-scavenging) activity not available in non-hydroxylated bisphenol diesters such as bisphenol A dibenzoate [1]. The compound's rigid bisphenol A backbone and dual ester linkages also impart notable thermal stability, with the molecular architecture resisting thermal decomposition better than simple alkyl salicylates . Quantitative thermogravimetric data comparing Bisphenol A disalicylate directly against bisphenol A dibenzoate or phenyl salicylate are not published; the differential is inferred from structure-activity principles and vendor technical descriptions .

Phenolic –OH Groups
Class-level inference
Two ortho-hydroxy groups per molecule (salicylate rings)
Dual antioxidant + UV-absorber character may reduce total additive load.
Bisphenol A dibenzoate: zero phenolic –OH. Structure-activity inference.
thermal stabilizer antioxidant polymer degradation

High-Value Application Scenarios for Bisphenol A Disalicylate Based on Differentiated Evidence


UV-Crosslinkable PVC Formulations Requiring Permanent UV Protection

In PVC plastisols and rigid PVC profiles for outdoor use, Bisphenol A disalicylate serves simultaneously as a cross-linking co-monomer and a UV absorber. Its bifunctional ester architecture allows covalent incorporation into the PVC network, mitigating the migration and volatilization issues that plague monofunctional salicylate additives . Users should note that the compound's UV absorption is limited to <350 nm; for full UVA-I coverage, a supplementary benzophenone or benzotriazole absorber may be required [1].

Anti-Aging Additive in Polyurethane and Polyester Foams

Patent CN107162901A demonstrates the incorporation of Bisphenol A disalicylate into foamed materials as an anti-aging agent. When blended with carbon black and 2,4-dihydroxybenzophenone (4:1:2:1 mass ratio) and subjected to low-temperature plasma treatment, the modified disalicylate achieves broadened UV absorption and prolonged foam service life [1]. This scenario highlights the compound's value as a reactive core component in multi-additive anti-aging packages rather than as a stand-alone UV absorber.

High-Temperature-Processed Engineering Thermoplastics Requiring Built-In Antioxidant Function

The phenolic hydroxyl groups on the salicylate termini provide radical-scavenging antioxidant activity during melt processing at elevated temperatures . For polycarbonate, polyarylate, or polyester formulations that already incorporate bisphenol A as a backbone monomer, Bisphenol A disalicylate can be used as an end-capping agent that simultaneously improves thermal-oxidative stability and provides UV-absorbing chain termini, reducing the need for separate antioxidant and UV-stabilizer masterbatches.

Research-Grade Synthesis of Functional Polyarylates with Tailored d-Spacing

The bisphenol A bridge carbon in Bisphenol A disalicylate can be further substituted to modify the packing density (d-spacing) and gas permeability of derived polyarylates [1]. This makes the compound a strategic starting material for membrane and barrier polymer research, where disubstitution at the bridge carbon – enabled by the intact salicylate ester handles – allows systematic tuning of chain stiffness and free volume.

Application
Selection Property
Validation Focus
UV-Crosslinkable PVC Formulations
Reactive bifunctional UV absorber
Covalent incorporation, migration resistance
Anti-Aging Foam Additive
Reactive core in multi-additive system
Synergistic UV broadening and service life
High-Temp Thermoplastics with Antioxidant
Phenolic antioxidant activity
Thermal-oxidative stability during processing
Functional Polyarylate Synthesis
Modifiable bridge carbon
Tailored d-spacing and gas permeability
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